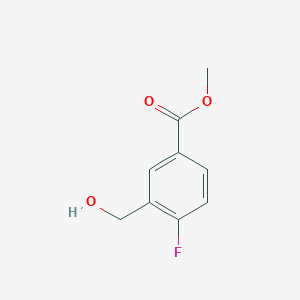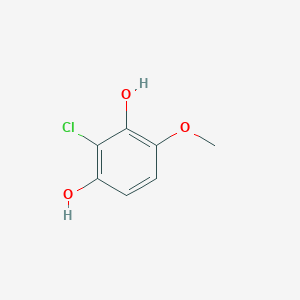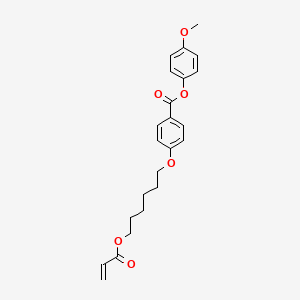
N-(3-Methoxybenzyl)palmitamide
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La N-(3-Metoxi-bencil)Palmitamida se puede sintetizar mediante un método de síntesis en una sola etapa . El proceso implica la reacción del ácido palmítico con la 3-metoxi-bencilamina en condiciones específicas para formar la amida deseada. La reacción típicamente requiere un catalizador y se lleva a cabo bajo temperatura y presión controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis de N-(3-Metoxi-bencil)Palmitamida a mayor escala probablemente implicaría la optimización del método de síntesis en una sola etapa para garantizar la rentabilidad y la escalabilidad. Esto incluiría el uso de reactivos de grado industrial, catalizadores eficientes y técnicas avanzadas de purificación para lograr alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: La N-(3-Metoxi-bencil)Palmitamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo metoxi en el anillo bencílico puede sufrir reacciones de sustitución con diversos reactivos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Se pueden utilizar reactivos como halógenos o nucleófilos en condiciones apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
La N-(3-Metoxi-bencil)Palmitamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La N-(3-Metoxi-bencil)Palmitamida ejerce sus efectos principalmente a través de la inhibición de la FAAH . La FAAH es una enzima responsable de la degradación de los endocannabinoides, que son moléculas de señalización involucradas en diversos procesos fisiológicos. Al inhibir la FAAH, la N-(3-Metoxi-bencil)Palmitamida aumenta los niveles de endocannabinoides, lo que lleva a una mayor señalización a través de los receptores cannabinoides. Esta modulación del sistema endocannabinoide produce efectos analgésicos, antiinflamatorios y neuroprotectores .
Comparación Con Compuestos Similares
Compuestos similares:
- N-Bencilpalmitamida
- N-Benzilolamida
- N-Benziloctadeca-9Z,12Z-dienamida
- N-Benziloctadeca-9Z,12Z,15Z-trienamida
Comparación: La N-(3-Metoxi-bencil)Palmitamida es única debido a la presencia del grupo metoxi en el anillo bencílico, lo que mejora su actividad inhibitoria de la FAAH en comparación con otros compuestos similares . Esta característica estructural contribuye a su mayor potencia y eficacia en la modulación del sistema endocannabinoide .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24(26)25-21-22-17-16-18-23(20-22)27-2/h16-18,20H,3-15,19,21H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGQTITXPTKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


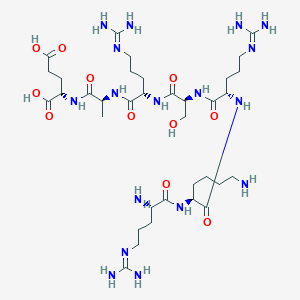


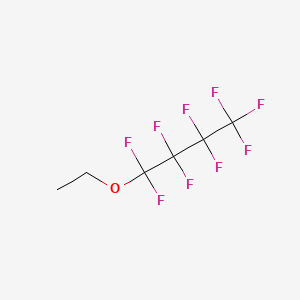
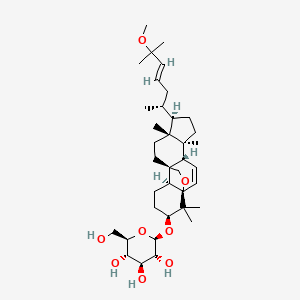
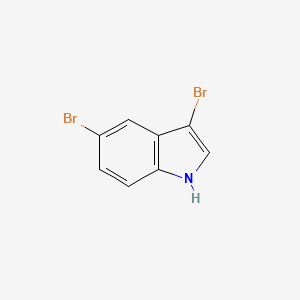


![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)

